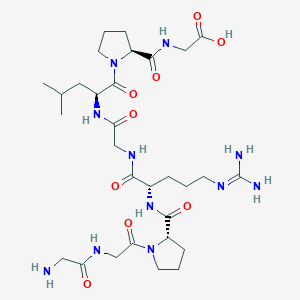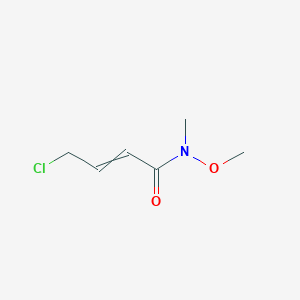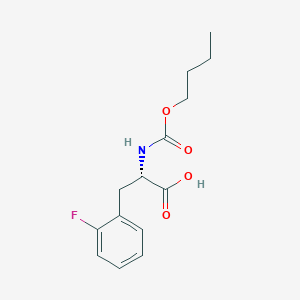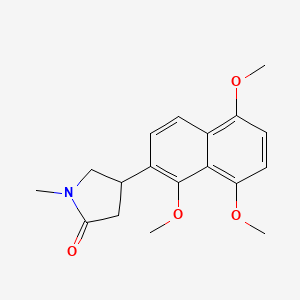![molecular formula C12H20N2OS B14196488 Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- CAS No. 835654-33-6](/img/structure/B14196488.png)
Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- is a chemical compound that features a morpholine ring substituted with an ethyl-thiazole group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- typically involves the reaction of morpholine with an appropriate thiazole derivative. One common method includes the alkylation of morpholine with 1-ethyl-1-(2-thiazolyl)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of various chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and an ethyl-thiazole group makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
835654-33-6 |
|---|---|
Formule moléculaire |
C12H20N2OS |
Poids moléculaire |
240.37 g/mol |
Nom IUPAC |
4-[3-(1,3-thiazol-2-yl)pentan-3-yl]morpholine |
InChI |
InChI=1S/C12H20N2OS/c1-3-12(4-2,11-13-5-10-16-11)14-6-8-15-9-7-14/h5,10H,3-4,6-9H2,1-2H3 |
Clé InChI |
MYAKSONMQKUXKA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C1=NC=CS1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)

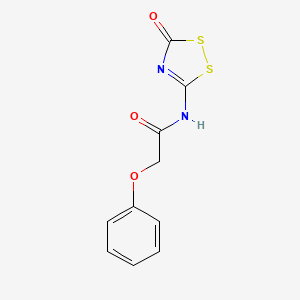
![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
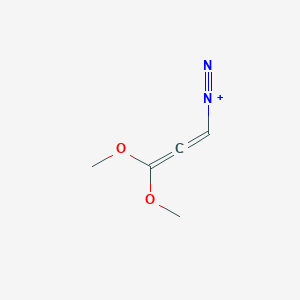

![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
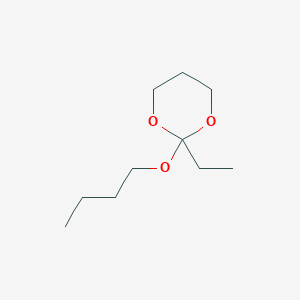
![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
